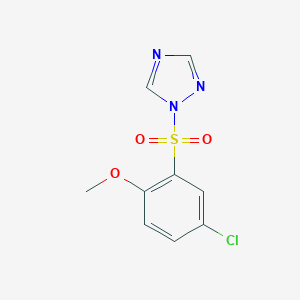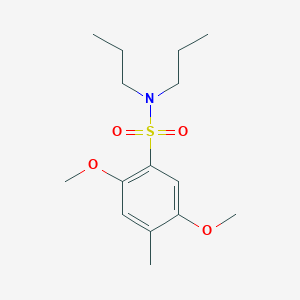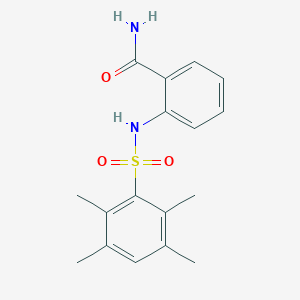![molecular formula C14H12Cl2N2O3S B230656 2-[(2,4-Dichloro-5-methylphenyl)sulfonylamino]benzamide](/img/structure/B230656.png)
2-[(2,4-Dichloro-5-methylphenyl)sulfonylamino]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2,4-Dichloro-5-methylphenyl)sulfonylamino]benzamide is a chemical compound with the molecular formula C14H12Cl2N2O3S It is known for its unique structure, which includes both sulfonamide and benzamide functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-Dichloro-5-methylphenyl)sulfonylamino]benzamide typically involves the reaction of 2,4-dichloro-5-methylbenzenesulfonyl chloride with 2-aminobenzamide. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(2,4-Dichloro-5-methylphenyl)sulfonylamino]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide and sulfonamide groups can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while hydrolysis can produce the corresponding carboxylic acids and amines.
Wissenschaftliche Forschungsanwendungen
2-[(2,4-Dichloro-5-methylphenyl)sulfonylamino]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-[(2,4-Dichloro-5-methylphenyl)sulfonylamino]benzamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folate synthesis. This inhibition can disrupt cellular processes in microorganisms, leading to their death. Additionally, the benzamide group can interact with various proteins and enzymes, affecting their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4-Dichloro-5-methylbenzenesulfonamide
- 2-Aminobenzamide
- N-(2,4-Dichlorophenyl)benzamide
Uniqueness
2-[(2,4-Dichloro-5-methylphenyl)sulfonylamino]benzamide is unique due to the presence of both sulfonamide and benzamide groups in its structure. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications.
Eigenschaften
Molekularformel |
C14H12Cl2N2O3S |
|---|---|
Molekulargewicht |
359.2 g/mol |
IUPAC-Name |
2-[(2,4-dichloro-5-methylphenyl)sulfonylamino]benzamide |
InChI |
InChI=1S/C14H12Cl2N2O3S/c1-8-6-13(11(16)7-10(8)15)22(20,21)18-12-5-3-2-4-9(12)14(17)19/h2-7,18H,1H3,(H2,17,19) |
InChI-Schlüssel |
CAKBCSWJVKIWJD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NC2=CC=CC=C2C(=O)N |
Kanonische SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NC2=CC=CC=C2C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[4-(Butan-2-yl)benzenesulfonamido]benzoic acid](/img/structure/B230575.png)

![1-[(2,4-dichlorophenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B230619.png)
![1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B230655.png)








![(1R,2R,4aS)-1-[(E)-5-hydroxy-3-methylpent-3-enyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-2H-naphthalen-1-ol](/img/structure/B230733.png)

